Quetiapine Impurity-N

Description

BenchChem offers high-quality Quetiapine Impurity-N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quetiapine Impurity-N including the price, delivery time, and more detailed information at info@benchchem.com.

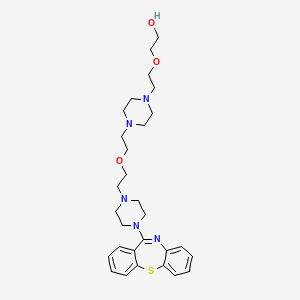

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESRGEMGJWNEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800291-86-4 | |

| Record name | Quetiapine-(piperazin-1-yl)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800291864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE-(PIPERAZIN-1-YL)ETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR9AC1TFH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Structure Elucidation of Quetiapine Impurity N

The following technical guide details the structure elucidation of Quetiapine Impurity N , specifically identified as the Dipiperazine Diether Impurity (CAS: 1800291-86-4).[1][2][3]

Technical Whitepaper on Isolation, Characterization, and Mechanistic Origin[1][2]

Executive Summary & Identity Confirmation

In the development of Quetiapine Fumarate, "Impurity N" (as designated by the European Pharmacopoeia) represents a critical process-related impurity.[1][2][3] Unlike oxidative degradants (such as Quetiapine N-Oxide, often labeled Impurity H), Impurity N is a chain-extended analogue .[1][2][3]

Correct structural identification is the prerequisite for establishing control strategies.[1][2][3]

| Attribute | Specification |

| Common Name | Quetiapine Impurity N (EP) |

| Chemical Name | 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol |

| CAS Number | 1800291-86-4 |

| Molecular Formula | C₂₉H₄₁N₅O₃S |

| Molecular Weight | 539.73 g/mol |

| Structural Class | Dipiperazine Diether (Side-chain homologue) |

Critical Distinction: Researchers often confuse Impurity N with N-oxide or N-desalkyl metabolites due to the "N" designation.[1][2][3] It is imperative to note that Impurity N refers to the structure containing two piperazine rings linked by an ethoxy-ethyl bridge, not an oxidation state of the nitrogen.[1][2][3]

Mechanistic Origin

Understanding the formation of Impurity N requires analyzing the nucleophilic substitution reaction used to synthesize Quetiapine.[1][2][3]

The Primary Reaction

Quetiapine is typically synthesized by reacting 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl Chloride) with 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP).[1][2][3]

The Impurity Pathway

Impurity N arises when the HEEP reagent itself is contaminated with a higher homologue, or through a side reaction during the HEEP synthesis.[1][2][3]

-

HEEP Synthesis: Reaction of piperazine with 2-(2-chloroethoxy)ethanol.

-

Over-Alkylation/Chain Extension: If the reaction conditions are not controlled, a second unit of piperazine and ethoxy-ethanol can condense, forming the "Dipiperazine" side chain: 2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethyl]piperazine.[1][2][3]

-

Coupling: This long-chain amine competes with HEEP to react with the Imidoyl Chloride, yielding Impurity N.[1][2][3]

Visualization: Formation Pathway

Figure 1: Mechanistic pathway showing the competitive formation of Impurity N via contaminated side-chain reagents.[1][2][3]

Analytical Strategy & Elucidation

To rigorously prove the structure, a comparative analysis between Quetiapine and Impurity N is required.[1][2][3][4]

A. High-Resolution Mass Spectrometry (HRMS)

The mass spectrum provides the first confirmation of the "inserted" unit.[1][2][3]

Fragmentation Pattern (MS/MS):

-

Base Peak (m/z 295): Both compounds yield the characteristic dibenzo[b,f][1,4]thiazepine-piperazine fragment.[1][2][3][5] This confirms the tricyclic core is intact.[1][2][3]

-

Impurity Specific Ions: Impurity N will show intermediate fragments at m/z > 400, representing the loss of the terminal hydroxy-ethyl group but retention of the second piperazine ring.[1][2][3]

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing Impurity N from other high-molecular-weight adducts.[1][2][3]

| Signal Region | Quetiapine (1H NMR) | Impurity N (1H NMR) | Diagnostic Feature |

| Aromatic (6.8 - 7.6 ppm) | Integrates to 8H | Integrates to 8H | Core structure identical.[1][2][3] |

| Piperazine (2.4 - 3.5 ppm) | Integrates to 8H (1 ring) | Integrates to 16H (2 rings) | Key Differentiator: Doubling of piperazine signals.[1][3] |

| Ether Linkage (-OCH₂CH₂-) | 2 sets of triplets | 4 sets of triplets | Extended ether chain visible.[1][2][3] |

| Terminal -CH₂OH | Triplet (~3.5 ppm) | Triplet (~3.5 ppm) | Present in both.[1][3] |

13C NMR Validation: Impurity N will display additional methylene carbons in the aliphatic region (45-70 ppm).[1][2][3] The symmetry of the piperazine rings may lead to overlapping peaks, but the carbon count will clearly exceed the 21 carbons of Quetiapine (Impurity N has 29 carbons).[2][3]

Experimental Protocol: Isolation & Characterization

Self-Validating Workflow: Ensure system suitability before running the isolation.[1][2][3]

Step 1: Enrichment (Optional)

If Impurity N is present at <0.1%, perform a "mother liquor" enrichment.[1][2][3]

-

Take the filtrate from the final crystallization of Quetiapine Fumarate.[1][2][3]

-

Reconstitute in Methanol/Water (50:50).

Step 2: Preparative HPLC Isolation

Isolate the impurity to >95% purity for spectral analysis.[1][2][3]

-

Column: C18 Preparative Column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10µm).[1][2][3]

-

Mobile Phase A: 0.1% Ammonium Bicarbonate (pH 7.[1][2][3]5) - Basic pH is preferred for basic impurities to improve peak shape.[1][2][3]

-

Gradient:

-

Flow Rate: 15-20 mL/min.

-

Collection: Trigger collection on the peak eluting after Quetiapine (Impurity N is more lipophilic due to the extra piperazine/ether chain and usually elutes later than the API in reverse phase).[1][2][3]

Step 3: Structural Confirmation[1][2][3][7]

-

Dissolve in DMSO-d6 (preferred over CDCl₃ for better resolution of OH protons).

-

Acquire 1H, 13C, COSY (to trace the ether chain), and HSQC.[1][2][3]

References

-

European Pharmacopoeia (Ph.[1][2][3][6] Eur.) . Quetiapine Fumarate Monograph. (Defines the impurity profile and naming conventions).

-

PubChem . Quetiapine Related Compounds. National Library of Medicine.[2][3] Available at: [Link] (Accessed Jan 2026).[1][2][3]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Quetiapine Impurity-N | TRC-Q510015-100MG | LGC Standards [lgcstandards.com]

- 3. Quetiapine N-oxide | C21H25N3O3S | CID 29986777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Synthesis and Characterization of Quetiapine Impurity-N: A Technical Guide

This technical guide details the synthesis, characterization, and control of Quetiapine Impurity N (EP nomenclature), chemically identified as the Dipiperazine Diether Impurity .

Executive Summary

In the development of Quetiapine Fumarate, the identification and control of high-molecular-weight impurities are critical for meeting ICH Q3A(R2) thresholds. Quetiapine Impurity N (European Pharmacopoeia) is a specific process-related impurity characterized by a "dimer-like" structure containing two piperazine units linked by an ethoxy-ethyl chain.[1] Its presence typically indicates side-reactions occurring during the synthesis of the 1-(2-hydroxyethoxy)ethylpiperazine (HEEP) side chain or the final coupling step. This guide provides a definitive protocol for the synthesis of the Impurity N reference standard and its analytical characterization.

Part 1: Chemical Identity and Origin

Impurity N is distinct from the oxidative degradants (N-oxide, S-oxide) and arises primarily from the use of impure side-chain precursors.

Structural Specifications

-

Chemical Name: 2-(2-(4-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol[4][5]

-

Structural Feature: Contains an extended side chain with a second piperazine ring and an additional ethoxy-ethyl linker compared to the API.

Mechanistic Origin

The formation of Impurity N follows a linear propagation mechanism during the synthesis of the key intermediate, HEEP.

-

Root Cause: Presence of bis(2-chloroethyl) ether or similar bifunctional alkylating agents in the 2-(2-chloroethoxy)ethanol raw material.

-

Propagation: These bifunctional agents react with piperazine to form a bis-piperazine linker, which subsequently reacts with the thiazepine core or the standard alkylating agent, generating the extended "dipiperazine" chain.

Part 2: Synthesis of Impurity N Reference Standard

To accurately quantify this impurity, a high-purity reference standard must be synthesized. The most robust route utilizes a convergent synthesis strategy , coupling the Quetiapine des-ethanol intermediate with a pre-synthesized extended linker.

Retrosynthetic Analysis

-

Disconnection: The strategic bond break occurs at the nitrogen of the distal piperazine ring.

-

Key Intermediates:

-

Intermediate A: 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine (Quetiapine Des-ethanol).

-

Intermediate B: 1-(2-chloroethoxy)-2-(2-(2-hydroxyethoxy)ethyl)piperazine derivative (Extended Linker).

-

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Extended Side Chain (Intermediate B)

-

Reagents: Piperazine (anhydrous), 1,2-bis(2-chloroethoxy)ethane, Potassium Carbonate (

). -

Protocol:

-

Dissolve Piperazine (5.0 eq) in Acetonitrile (ACN).

-

Add

(2.0 eq) and heat to reflux. -

Slowly add 1-chloro-2-(2-(2-chloroethoxy)ethoxy)ethane (0.5 eq) to favor mono-alkylation. Note: Strict stoichiometry is required to prevent polymerization.

-

Isolate the mono-chlorinated extended amine via column chromatography (DCM:MeOH 95:5).

-

Phase 2: Coupling to Thiazepine Core

-

Reagents: 11-chloro-dibenzo[b,f][1,4]thiazepine, Intermediate B, Diisopropylethylamine (DIPEA), Toluene/DMF.

-

Protocol:

-

Charge a reactor with 11-chloro-dibenzo[b,f][1,4]thiazepine (1.0 eq) and Toluene (10 vol).

-

Add the synthesized Intermediate B (1.2 eq).

-

Add DIPEA (2.0 eq) and reflux at 110°C for 12–18 hours.

-

Monitor: Check conversion by HPLC (Target: < 1% unreacted thiazepine).

-

Workup: Cool to 25°C, wash with water (3x), and extract the organic layer.

-

Purification: The crude Impurity N is purified via Preparative HPLC (C18 column) using an Ammonium Acetate/Acetonitrile gradient to remove unreacted oligomers.

-

Synthesis Pathway Visualization

Caption: Convergent synthesis pathway for Quetiapine Impurity N involving the coupling of the thiazepine core with a pre-formed extended piperazine linker.

Part 3: Characterization & Validation[6]

The structural confirmation of Impurity N relies on distinguishing the "inner" and "outer" piperazine rings and the extended ethylene glycol chain.

Analytical Data Summary

| Method | Parameter | Diagnostic Signal / Value |

| HPLC | RRT (vs API) | ~1.2 - 1.3 (Elutes after Quetiapine due to hydrophobicity of extra chain) |

| HRMS | m/z [M+H]+ | 540.2901 (Calc: 540.2897 for C₂₉H₄₂N₅O₃S) |

| 1H NMR | Aromatic | δ 6.9 – 7.5 ppm (Multiplets, 8H, Thiazepine core) |

| 1H NMR | Piperazine | Two distinct sets of multiplets (Inner vs Outer ring) |

| 1H NMR | Ether Chain | Multiple multiplets at δ 3.5 – 3.8 ppm (Integrating for ~12H) |

| IR | Functional Groups | 1100-1150 cm⁻¹ (C-O-C ether stretch, strong) |

NMR Interpretation Strategy

To validate the structure, focus on the integral ratio in the aliphatic region.

-

Quetiapine: 4 methylene protons (ethoxy) + 2 methylene (ethanol) = 6 protons in the ether chain.

-

Impurity N: Contains an additional N-CH2-CH2-O-CH2-CH2-N unit. The aliphatic ether/amine region (2.5 ppm – 3.8 ppm) will integrate for significantly higher proton counts (approx 26-28 protons total including piperazines) compared to Quetiapine (approx 16-18 protons).

-

COSY/HSQC: Essential to assign the "inner" piperazine (attached to thiazepine) vs. the "outer" piperazine (attached to terminal ethanol).

Analytical Workflow Diagram

Caption: Analytical workflow for the certification of Quetiapine Impurity N reference material.

Part 4: Control Strategy in Drug Substance

To prevent Impurity N formation in the commercial manufacturing process:

-

Raw Material Control: Implement a strict specification for the 1-(2-hydroxyethoxy)ethylpiperazine (HEEP) starting material.

-

Limit: Bis-HEEP impurities must be controlled < 0.10%.

-

Test: GC-MS or LC-MS screening of HEEP for dimers (m/z ~350 range).

-

-

Reaction Monitoring: During the final coupling of Quetiapine, avoid large excesses of alkylating agents if using the "one-pot" alkylation route.

-

Purification: Impurity N is lipophilic and can be purged via recrystallization in Methanol/Isopropanol mixtures, where it remains in the mother liquor.

References

-

Glppharmastandards. Quetiapine EP Impurity N (Quetiapine Dipiperazine Diether Impurity).[2] Retrieved from [Link]

-

National Institutes of Health (NIH). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Retrieved from [Link]

-

Pharmaffiliates. Quetiapine Impurity N Standards. Retrieved from [Link]

Sources

Technical Whitepaper: Characterization and Stability Profiling of Quetiapine Impurity N

The following technical whitepaper provides an in-depth characterization of Quetiapine Impurity N , specifically addressing its chemical identity, formation mechanism, stability profile, and control strategies.

Subject: Quetiapine Hemifumarate | Impurity Designation: EP Impurity N Document Type: Technical Guidance for Drug Substance Development[1]

Executive Summary

In the development of Quetiapine Hemifumarate (an atypical antipsychotic), the control of impurities is critical for safety and efficacy.[1][2] While oxidative degradants like Quetiapine N-Oxide (Impurity G) are well-documented, Quetiapine Impurity N represents a distinct class of process-related impurities .[1][2]

Identified as the "Dipiperazine Diether" derivative, Impurity N arises not from degradation of the active pharmaceutical ingredient (API), but from specific impurities within the piperazine side-chain starting materials.[1][2] This guide outlines the structural properties, formation kinetics, and rigorous analytical protocols required to control Impurity N to pharmacopeial limits (typically < 0.15%).[1][2]

Chemical Identity & Structural Analysis[1][2]

Unlike common oxidative degradants, Impurity N is a structural analogue of Quetiapine characterized by an extended hydrophilic side chain containing an additional piperazine and ethoxy unit.[1][2]

Nomenclature and Identification[1][2]

-

Common Name: Quetiapine Impurity N (EP Designation)[1][2][3][4][5][6]

-

Chemical Name: 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol[1][2][3][7]

-

Molecular Formula:

[1][2][5][6][7] -

Molecular Weight: 539.73 g/mol (Base) vs. 383.51 g/mol (Quetiapine Base)[1][2]

Structural Comparison

The core dibenzothiazepine ring remains intact.[1][2] The deviation occurs in the tail:[1]

-

Quetiapine: Contains one piperazine ring connected to an ethoxy-ethanol chain.[1][2][5][7][8]

-

Impurity N: Contains two piperazine rings linked by an ethoxy-ethyl bridge, terminating in the standard ethanol group.[1][2]

Critical Distinction: Researchers often confuse "Impurity N" with "N-Oxide".[1][2]

-

Impurity N (EP): Extended chain process impurity (Process-driven).[1][2]

-

Impurity G (EP) / H (USP): Quetiapine N-Oxide (Stability-driven).[2]

Formation Mechanism & Origin[1][2]

Impurity N is classified as a Process-Related Impurity .[1][2] It is generated during the final coupling step of the API synthesis, specifically due to the quality of the side-chain reagent.[1][2]

The "Carryover" Mechanism

The standard synthesis involves the nucleophilic substitution of 11-chloro-dibenzo[b,f][1,4]thiazepine (Intermediate A) with 2-[2-(1-piperazinyl)ethoxy]ethanol (Side Chain Reagent).[1][2]

If the Side Chain Reagent contains its own synthesis byproduct—specifically the "dimerized" side chain 2-[2-[4-[2-(1-piperazinyl)ethoxy]ethyl]piperazin-1-yl]ethanol—this impurity competes with the main reagent for the electrophilic center of Intermediate A.[1][2]

Synthesis Pathway Diagram

The following diagram illustrates the competitive reaction pathway leading to Impurity N.

Caption: Competitive nucleophilic substitution pathway. Impurity N forms when the extended chain impurity in the reagent reacts with Intermediate A.[1][2]

Physicochemical Properties & Stability Profile[1][2][12]

Understanding the stability of Impurity N is vital for establishing Relative Response Factors (RRF) and shelf-life specifications.[1][2]

Physicochemical Data

| Property | Value / Characteristic | Impact on Analysis |

| pKa (Calculated) | Basic (Piperazine nitrogens): ~7.5 & ~6.8 | Elutes after Quetiapine in high pH buffers; sensitive to pH changes in Mobile Phase.[1][2] |

| LogP | ~3.5 (Estimated) | More hydrophobic than Quetiapine due to extra carbon skeleton, despite extra polar heteroatoms.[1][2] |

| UV Max | ~250 nm, ~290 nm | Identical chromophore to Quetiapine (Dibenzothiazepine ring).[1][2] RRF is close to 1.[1][2]0. |

| Solubility | Soluble in MeOH, DMSO, Acidic Water | Similar extraction protocols to Quetiapine.[1][2] |

Stability Under Stress

Impurity N shares the core structure of Quetiapine; therefore, it exhibits a parallel degradation profile, though it is chemically stable as an isolated entity under ambient conditions.[1][2]

-

Hydrolytic Stability: High.[1][2] The ether linkages and piperazine rings are resistant to hydrolysis under neutral/mild conditions.[1][2]

-

Oxidative Stability: Low. Like Quetiapine, Impurity N contains a thioether (sulfur) and tertiary amines.[1][2] It is susceptible to forming its own N-oxides or S-oxides if exposed to peroxides or air.[1][2]

Key Insight: Impurity N does not increase during the stability testing of the Drug Product unless the API degrades into fragments that recombine (highly unlikely). Its presence is fixed at the point of manufacture.[1][2]

Analytical Strategy & Control

Detecting Impurity N requires a method capable of resolving high molecular weight, basic species.[1][2]

HPLC Method Parameters (Recommendation)

Standard pharmacopeial methods (EP/USP) for Quetiapine are generally sufficient, but gradient modifications may be needed to elute Impurity N due to its higher retention.[1][2]

-

Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).[1][2]

-

Mobile Phase A: Ammonium Carbonate Buffer (pH ~10) or Phosphate Buffer (pH ~6.[1][2]5) + Ion Pairing agent.[1][2] Note: High pH is preferred to suppress ionization of piperazine, improving peak shape.[1][2]

-

Elution Order: typically:

Analytical Workflow Diagram

The following workflow ensures specific identification and quantification.

Caption: Analytical logic for the identification and quantification of Impurity N in drug substance batches.

Control & Mitigation Strategy

To ensure Impurity N remains below the ICH Q3A qualification threshold (0.15%), control must be exerted upstream.[1][2]

-

Vendor Qualification: The specification for the starting material 2-[2-(1-piperazinyl)ethoxy]ethanol must include a limit for the "dipiperazine" impurity (e.g., < 0.10%).[1][2]

-

Purification: Impurity N is more lipophilic than Quetiapine.[1][2] It can be purged during the final recrystallization step (typically using Methanol/Ethanol mixtures).[1][2]

-

Process Parameter: Control the stoichiometry. Excess side-chain reagent does not increase Impurity N formation; the purity of that reagent is the sole variable.[1][2]

References

-

European Pharmacopoeia (Ph.[1][2][9] Eur.) . Quetiapine Hemifumarate Monograph 2541. Strasbourg: EDQM.[1][2] (Defines Impurity N designation and limits). [1][2]

-

Veeprho Laboratories . Quetiapine EP Impurity N Structure and CAS Data. (Verified CAS 1800291-86-4 and chemical name).

-

Simson Pharma . Quetiapine Impurity Standards and Characterization. (Confirmation of molecular weight and structural synonyms). [1][2]

-

PubChem . Quetiapine N-Oxide (Impurity G/H) Data. (Used to distinguish Impurity N from N-Oxide).[1][2] [1][2]

-

TSI Journals . Synthesis and Characterization of Pharmacopeial Impurities of Quetiapine Hemifumarate. (Mechanistic insight into impurity formation).

Sources

- 1. veeprho.com [veeprho.com]

- 2. Quetiapine N-oxide | C21H25N3O3S | CID 29986777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. allmpus.com [allmpus.com]

- 5. Quetiapine EP Impurity N (CAS 1800291-86-4) | Certified Exporter of Impurity Standards [chemicea.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. ::Quetiapine N-Oxide | CAS NO: 1076199-40-0 | SVAK Lifesciences:: [svaklifesciences.com]

- 9. tsijournals.com [tsijournals.com]

Technical Deep Dive: Quetiapine Impurity-N Formation & Control

This technical guide details the structural identity, formation mechanism, and control strategies for Quetiapine Impurity-N , formally identified in the European Pharmacopoeia (EP) as the Dipiperazine Diether Impurity .

Editorial Note: While often colloquially confused with oxidative degradation products (like the N-Oxide, Impurity G), Impurity-N (CAS 1800291-86-4) is distinct.[1] It is a high-molecular-weight process impurity arising from side-reactions during the alkylation synthesis step, rather than a simple degradation of the finished API.[1] This guide addresses the formation of Impurity-N specifically, while contrasting it with the oxidative N-oxide pathway to ensure complete analytical clarity.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Before mapping the pathway, we must establish the precise chemical target. Impurity-N is a "dimer-like" artifact where the piperazine side chain is abnormally extended or linked.[1]

| Parameter | Specification |

| Common Name | Quetiapine Impurity N (EP) |

| Chemical Name | 2-(2-(4-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol |

| CAS Number | 1800291-86-4 |

| Molecular Formula | C₂₉H₄₁N₅O₃S |

| Molecular Weight | 539.73 g/mol (vs. Quetiapine ~383.51 g/mol ) |

| Origin Category | Process Impurity / Synthetic Byproduct (Side-Chain Extension) |

The Formation Pathway (Mechanism of Action)[1]

Unlike oxidative degradation (which creates N-oxides), Impurity-N forms via a Nucleophilic Substitution Cascade during the synthesis of Quetiapine, specifically during the alkylation of the intermediate 11-piperazinyl-dibenzo[b,f][1,4]thiazepine (PDT).[1]

The "Degradation" Misconception

Impurity-N is rarely formed by the degradation of pure Quetiapine Fumarate. Instead, it forms when the reagents degrade or contain impurities during the manufacturing process. Specifically, it involves the presence of bis-alkylating impurities or uncontrolled chain extension.

Step-by-Step Pathway:

-

Primary Reaction (Intended): PDT reacts with 2-(2-chloroethoxy)ethanol to form Quetiapine.[1]

-

The Deviant Step (Impurity N Formation):

-

Scenario A (Reagent Impurity): The alkylating reagent contains a di-chloro impurity or a longer chain analog (e.g., 1,2-bis(2-chloroethoxy)ethane derivative) which reacts with two PDT molecules or extends the piperazine chain.[1]

-

Scenario B (In-situ Polymerization): Under high thermal stress or improper pH during synthesis, the hydroxyl group of a forming Quetiapine molecule acts as a nucleophile, attacking another alkylating chain or piperazine moiety, creating the "Dipiperazine" bridge.

-

Pathway Visualization (DOT)

The following diagram illustrates the divergence between the standard Quetiapine synthesis and the side-reaction leading to Impurity-N.[1]

Caption: Divergence of the synthesis pathway showing how reagent impurities or thermal stress leads to the formation of the high-molecular-weight Impurity-N.

Experimental Protocols: Detection & Validation

To confirm the presence of Impurity-N and distinguish it from oxidative degradants (like N-Oxide), you must use a protocol based on Mass Balance and Relative Retention Time (RRT) .[1]

Protocol A: High-Resolution LC-MS Identification

Rationale: Impurity-N (MW 539) is significantly heavier than Quetiapine (MW 383) and the N-Oxide (MW 399).[1] UV detection alone is insufficient due to overlapping chromophores.

Workflow:

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection:

-

UV: 254 nm (Primary aromatic absorption).[1]

-

MS: ESI Positive Mode.

-

-

Validation Criteria:

Protocol B: Stress Testing (Exclusionary Test)

This protocol proves that Impurity-N is not a standard oxidative degradant.[1]

-

Preparation: Dissolve Quetiapine Fumarate (1 mg/mL) in diluent.

-

Oxidative Stress: Add 3% H₂O₂; incubate at RT for 4 hours.

-

Thermal Stress: Heat sample to 60°C for 24 hours.

-

Analysis:

-

The Oxidative sample will show a massive increase in Impurity G (N-Oxide) (RRT ~0.5-0.6).[1]

-

The Thermal sample may show hydrolysis products.

-

Crucial Result: Impurity-N levels should remain relatively constant unless the sample contains unreacted precursors.[1] If Impurity-N increases, it indicates dimerization of the API, which is rare under these specific conditions.

-

Comparative Pathway: Impurity N vs. N-Oxide[1]

Because "Impurity N" is often confused with "N-Oxide" in casual conversation, this comparison is vital for troubleshooting.

| Feature | Impurity N (EP) | Impurity G (N-Oxide) |

| Structure | Dimer/Chain Extension | Oxygen added to Piperazine Nitrogen |

| Formation | Synthesis (Alkylation Step) | Degradation (Storage/Oxidation) |

| MW Shift | +156 Da | +16 Da |

| Control Strategy | Purify Reagents; Control Reaction Temp | Antioxidants; Nitrogen Purging |

Visualization: The Oxidative Contrast (N-Oxide)

This diagram depicts the actual oxidative degradation pathway (N-oxide) to contrast with the Impurity-N pathway above.[1]

Caption: The oxidative pathway leading to Quetiapine N-Oxide, the most common degradation product, distinct from the synthetic Impurity-N.[1][2][3][4][5][6][7][8][9]

References

-

European Pharmacopoeia (EP). Quetiapine Fumarate Monograph: Impurities Section.[1] (Defines Impurity N as the dipiperazine diether).

-

LGC Standards. Quetiapine Impurity N Reference Standard Data Sheet. Retrieved from [1]

-

Veeprho Laboratories. Quetiapine EP Impurity N Structure and CAS 1800291-86-4.[1] Retrieved from [1]

-

National Center for Biotechnology Information (PubChem). Quetiapine N-Oxide (Compound Summary).[1] (Used for contrast data).[1] Retrieved from

-

Mittapelli, V., et al. (2010).[4][5] Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine. Rasayan Journal of Chemistry.[5] (Provides the definitive mechanism for the N-oxide contrast). Retrieved from

Sources

- 1. Quetiapine N-oxide | C21H25N3O3S | CID 29986777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Quetiapine N-oxide–fumaric acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

Executive Summary

In the development of Quetiapine Fumarate (an atypical antipsychotic), the identification of "related compounds"—a collective term for process impurities, degradation products, and metabolites—is a critical quality attribute. Quetiapine contains a dibenzothiazepine ring system fused to a piperazine ring, making it chemically susceptible to specific oxidative and hydrolytic pathways.

This guide moves beyond standard pharmacopoeial monographs (USP/EP) to provide a mechanistic understanding of how to detect, isolate, and structurally characterize these compounds. It focuses on the application of high-resolution mass spectrometry (HRMS) and stress testing (forced degradation) to ensure compliance with ICH Q3A(R2) and Q3B(R2) guidelines.

The Structural Landscape: Impurities & Metabolites

Quetiapine's reactivity is dominated by two centers: the sulfur atom in the thiazepine ring (prone to S-oxidation) and the tertiary nitrogens in the piperazine side chain (prone to N-oxidation and cleavage).

Table 1: Key Quetiapine Related Compounds

| Compound Name | Common Code | Origin | Molecular Mass (Da) | Key Structural Feature |

| Quetiapine | API | Parent | 383.51 | Dibenzothiazepine + Piperazine ethanol |

| Quetiapine N-Oxide | Impurity G (USP) | Oxidative | 399.51 | Oxygen attached to piperazine N |

| Quetiapine S-Oxide | Sulfoxide | Oxidative | 399.51 | Oxygen attached to Thiazepine S |

| Desethanol Quetiapine | Impurity I | Hydrolytic/Metabolite | 339.45 | Loss of ethyl-ethanol side chain |

| Dibenzo-piperazine | Impurity B | Synthesis Intermediate | 295.40 | Lacks the ethoxy-ethanol chain entirely |

| Quetiapine Dimer | Impurity VI | Process | ~750+ | Two thiazepine units linked |

| N-Nitroso Quetiapine | N-Nitroso | Process/Degradation | 412.50 | Critical Safety Alert (Mutagenic) |

Analytical Strategy: Separation & Detection

Chromatographic Causality

Standard reverse-phase chromatography (C18) often yields poor peak shape for Quetiapine due to the interaction between the basic piperazine nitrogens and residual silanols on the column stationary phase.

-

The High pH Solution: Utilizing a hybrid-silica column (e.g., BEH C18) allows for high pH mobile phases (pH 9-10). At this pH, Quetiapine is uncharged (neutral), increasing its hydrophobicity and retention time while eliminating silanol tailing.

-

The Low pH Solution (MS Compatible): For Mass Spectrometry, we prefer acidic conditions (0.1% Formic Acid) to ensure the molecule is protonated (

) for ESI detection.

Mass Spectrometry Workflow

We utilize Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. The general ionization mode is ESI+ (Electrospray Ionization, Positive mode).

-

Precursor Ion:

-

Diagnostic Fragment:

(The dibenzothiazepine core). If a related compound produces this fragment, it confirms the core ring structure is intact and modification has occurred on the side chain.

Analytical Workflow Diagram

Figure 1: Integrated analytical workflow for impurity profiling combining UV and HRMS data.

Forced Degradation Protocols[6][7][8][9]

To validate stability-indicating methods, one must intentionally degrade the API. The following protocols are designed to generate the specific impurities listed in Table 1.

Protocol: Oxidative Stress (Target: N-Oxide & S-Oxide)

Objective: Generate Impurity G and Sulfoxide to confirm resolution.

-

Preparation: Dissolve 50 mg Quetiapine Fumarate in 5 mL Acetonitrile/Water (50:50).

-

Stressing: Add 1 mL of 3% Hydrogen Peroxide (

). -

Incubation: Store at Room Temperature for 2–4 hours.

-

Note: Do not heat initially. Thermal stress combined with peroxide can lead to rapid, non-specific total destruction.

-

-

Quenching: Neutralize with Sodium Bisulfite solution before injection to protect the HPLC column.

Protocol: Acid/Base Hydrolysis (Target: Desethanol Quetiapine)

Objective: Cleave the ether or amine linkages.

-

Preparation: Dissolve 50 mg API in 5 mL solvent.

-

Acid Stress: Add 1 mL 1N HCl. Reflux at 60°C for 4 hours.

-

Base Stress: Add 1 mL 1N NaOH. Reflux at 60°C for 2 hours.

-

Observation: Quetiapine is relatively stable in acid but degrades faster in base, often yielding the Desethanol impurity via ether cleavage.

-

Degradation Pathway Diagram

Figure 2: Primary degradation pathways under oxidative and hydrolytic stress conditions.

Structural Elucidation: The N-Oxide vs. S-Oxide Dilemma

A common challenge in Quetiapine analysis is distinguishing the N-Oxide from the S-Oxide, as both have the same mass (

Mass Spectrometry Differentiation

While the precursor masses are identical, MS/MS fragmentation reveals the difference:

-

N-Oxide: The oxygen is on the piperazine ring. Fragmentation often yields the intact dibenzothiazepine core (

253). -

S-Oxide: The oxygen is on the sulfur of the tricyclic ring. Fragmentation disrupts the core, often shifting the core fragment mass or showing a loss of

(

NMR Validation (The Gold Standard)

If isolation is possible (via Prep-HPLC), NMR provides definitive proof:

-

S-Oxide: The aromatic protons adjacent to the sulfur atom will show a significant downfield shift (deshielding) due to the electron-withdrawing nature of the sulfoxide group.

-

N-Oxide: The aliphatic protons on the piperazine ring adjacent to the nitrogen will show the shift, while aromatic protons remain largely unchanged.

Regulatory Context (ICH & Safety)

Reporting Thresholds

According to ICH Q3B(R2) , for a drug product with a maximum daily dose > 10 mg (Quetiapine is often 300-800 mg/day), the thresholds are:

-

Reporting Threshold: 0.1%

-

Identification Threshold: 0.2%

-

Qualification Threshold: 0.2%

The Nitrosamine Alert

Recent regulatory scrutiny (FDA/EMA) focuses on N-Nitroso Quetiapine . This is not a standard degradation product but can form during processing if nitrites (from excipients or water) react with the secondary amine of Desethanol Quetiapine or Impurity B.

-

Action: Screen for

412.50 using highly sensitive LC-MS/MS (Triple Quadrupole) in MRM mode.

References

-

ICH Guidelines. (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[3] [Link]

-

ICH Guidelines. (2006).[1][2][4] ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.[3] [Link]

-

Mittapelli, V., et al. (2010).[5][6] Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine. Rasayan Journal of Chemistry. [Link]

-

Waters Corporation. (2014). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API. [Link]

-

United States Pharmacopeia (USP). Quetiapine Fumarate Monograph. (Access requires subscription, general reference provided). [Link]

Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. Quetiapine N-oxide–fumaric acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Pharmacopeial Reference Standard for Quetiapine Impurity N (EP)

The following technical guide is structured to serve as a definitive reference for the characterization, analysis, and handling of Quetiapine Impurity N , specifically within the context of the European Pharmacopoeia (EP) and advanced drug development protocols.

Executive Summary

In the rigorous quality control of Quetiapine Fumarate, Impurity N (European Pharmacopoeia designation) represents a critical "specified impurity" that requires precise monitoring due to its structural complexity and origin in the synthetic process. Unlike oxidative degradants (e.g., N-Oxide), Impurity N is a process-related impurity arising from side-chain precursors. This guide provides a self-validating framework for identifying, quantifying, and handling the Impurity N Reference Standard (RS), ensuring compliance with ICH Q3A(R2) and EP monograph specifications.

Chemical Identity & Characterization

Understanding the structural nuance of Impurity N is prerequisite to accurate detection. It is chemically distinct from the active pharmaceutical ingredient (API) by the insertion of an additional piperazine-ethoxy moiety, effectively creating a "chain-extended" analogue.

Physicochemical Profile

-

Common Name: Quetiapine Dipiperazine Diether Impurity[1][2][4][5]

-

Chemical Name: 2-(2-(4-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol[3][4][7]

-

CAS Number: 1800291-86-4 (Free Base)[5]

-

Molecular Formula: C₂₉H₄₁N₅O₃S

-

Molecular Weight: 539.73 g/mol (Base) vs. 383.51 g/mol (Quetiapine Base)

-

Structural Difference: The impurity contains an additional piperazine ring and ethoxy linker compared to Quetiapine, resulting in significantly different retention behavior in Reverse Phase HPLC (RP-HPLC).

Table 1: Comparative Physicochemical Data

| Parameter | Quetiapine Fumarate (API) | Impurity N (Reference Standard) |

| Formula | C₂₁H₂₅N₃O₂S · ½C₄H₄O₄ | C₂₉H₄₁N₅O₃S |

| Polarity (LogP) | Moderate | Lower (Due to additional polar ether/amine groups) |

| UV Max | ~254 nm, 290 nm | ~254 nm (Thiazepine chromophore remains intact) |

| Origin | Synthetic Target | Process Impurity (Raw Material Contaminant) |

Mechanistic Origin: The "Why"

To control Impurity N, one must understand its formation. It does not form via degradation of the final API. Instead, it enters the process through the side-chain raw material .

Formation Pathway

The synthesis of Quetiapine typically involves the nucleophilic substitution of 11-chlorodibenzo[b,f][1,4]thiazepine with 2-(2-(piperazin-1-yl)ethoxy)ethanol.

The Critical Flaw: If the side-chain reagent contains a "dimeric" impurity (formed by the reaction of piperazine with excess chloroethoxyethanol during its synthesis), this dimer reacts with the thiazepine core to form Impurity N.

Diagram 1: Mechanistic Pathway of Impurity N Formation The following diagram illustrates the competitive reaction pathway.

Caption: Competitive nucleophilic substitution where the dimeric side-chain contaminant competes with the pure reagent to form Impurity N.

Analytical Methodologies

Detection of Impurity N requires a method capable of resolving the highly polar, multi-nitrogenous species from the main peak.

Chromatographic Strategy (EP Aligned)

Because Impurity N has a higher molecular weight and increased polarity (more ether oxygens/nitrogens), its elution profile is distinct. However, strict control of pH is required to suppress the ionization of the piperazine nitrogens and prevent peak tailing.

Table 2: Recommended HPLC Conditions (EP Monograph Adaptation)

| Parameter | Specification | Technical Rationale |

| Column | C8 or C18 (End-capped), 150 x 4.6 mm, 3.5 µm | Base-deactivated silica is essential to reduce silanol interactions with piperazine rings. |

| Mobile Phase A | Ammonium Phosphate Buffer + Methanol | Buffering at high pH (alkaline) or using ion-pairing agents is common, but EP often uses isocratic/gradient mixtures. |

| Mobile Phase B | Acetonitrile | Provides necessary elution strength for the hydrophobic thiazepine core. |

| Detection | UV @ 250 nm | Maximizes sensitivity for the dibenzothiazepine system. |

| RRT (Approx) | > 1.0 (Late Eluting) | Due to the larger hydrophobic surface area of the extra piperazine/linker, it often elutes after Quetiapine in RP systems (depending on specific gradient). |

Note: Always verify the Relative Retention Time (RRT) experimentally using the Reference Standard, as column aging can shift relative selectivity.

Reference Standard Protocol: The "Do"

The handling of the Impurity N Reference Standard (RS) is the single most critical variable in accurate quantification. As a hygroscopic and potentially unstable solid in solution, strict adherence to the following protocol is mandatory.

Standard Preparation Workflow

Objective: Prepare a System Suitability Solution (SSS) to verify resolution.

Diagram 2: Reference Standard Handling & Validation Workflow

Caption: Step-by-step workflow for the preparation and utilization of the Impurity N Reference Standard.

Calculation of Relative Response Factor (RRF)

To quantify Impurity N without using an external standard every time, you must establish the RRF during validation.

-

Prepare equimolar solutions of Quetiapine Fumarate RS and Quetiapine Impurity N RS.

-

Inject in triplicate.

-

Calculate RRF:

-

Usage: For routine release testing, divide the impurity peak area by the RRF before calculating percentage against the API curve.

-

Typical RRF for Impurity N: Often close to 1.0 due to the identical chromophore (thiazepine ring), but must be experimentally determined.

-

Regulatory & Compliance Context

-

ICH Q3A(R2): Impurity N is a known structure. If present above the identification threshold (0.10%), it must be reported.

-

European Pharmacopoeia: Impurity N is a "specified impurity."[4] The monograph limits typically cap this impurity at 0.15% (check current edition).

-

Self-Validation: If your crude API shows Impurity N, you must audit the Side Chain Reagent supplier. The presence of Impurity N is a direct fingerprint of raw material quality issues.

References

-

European Directorate for the Quality of Medicines (EDQM). (2025). Quetiapine Fumarate Monograph 2541. European Pharmacopoeia.[3][4][6]

-

LGC Standards. (2024). Quetiapine Impurity N Reference Material Data Sheet. LGC Standards.

-

SynThink Research Chemicals. (2024). Synthesis and Characterization of Quetiapine Impurity N (CAS 1800291-86-4). SynThink.

-

International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.

-

Sigma-Aldrich (Merck). (2024). Certified Reference Materials for Pharmaceutical Impurities. Sigma-Aldrich.

Sources

- 1. allmpus.com [allmpus.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. Quetiapine EP Impurity N - SRIRAMCHEM [sriramchem.com]

- 4. Quetiapine EP Impurity N (CAS 1800291-86-4) | Certified Exporter of Impurity Standards [chemicea.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Quetiapine Impurity-N | TRC-Q510015-100MG | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Forced Degradation Studies of Quetiapine Fumarate

[1]

Executive Summary & Strategic Intent

Quetiapine Fumarate (bis[2-(2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy)ethanol] fumarate) is an atypical antipsychotic susceptible to specific oxidative and hydrolytic degradation pathways.

The primary objective of this forced degradation study is not merely to destroy the drug, but to generate a discriminating impurity profile . This allows for the validation of analytical methods capable of detecting changes in drug quality during shelf-life storage. This guide prioritizes the causality of degradation —linking specific stress conditions to molecular vulnerabilities (e.g., the piperazine nitrogen or the thiazepine sulfur).

Regulatory Alignment

This protocol aligns with ICH Q1A (R2) (Stability Testing) and ICH Q1B (Photostability), ensuring that the generated data supports regulatory filings (NDA/ANDA).

Molecular Vulnerability Analysis

Before initiating stress, one must understand where the molecule will break. Quetiapine contains three distinct zones of instability:

-

The Thiazepine Sulfur: Highly susceptible to oxidation, leading to S-oxides (sulfoxides) and sulfones.

-

The Piperazine Nitrogens: The tertiary amine is prone to N-oxidation, forming Quetiapine N-oxide .

-

The Ethoxyethanol Side Chain: Susceptible to hydrolytic cleavage under extreme pH, though less reactive than the oxidative sites.

Experimental Protocol (The "Stress" Workflow)

Note: All stress samples must be analyzed alongside a non-stressed control and a blank (reagent only) to rule out artifacts.

Preparation of Stock Solution

-

Concentration: 1.0 mg/mL Quetiapine Fumarate.

-

Solvent: Methanol:Water (50:50 v/v). Rationale: Methanol ensures solubility of the lipophilic parent drug while water facilitates hydrolytic reactions.

Stress Conditions & Causality

| Stress Type | Condition | Target Degradation | Mechanistic Rationale |

| Acid Hydrolysis | 1.0 N HCl, 80°C, 2–4 hours | Cleavage products | Protonation of the ether oxygen or imine bond accelerates hydrolytic cleavage. |

| Base Hydrolysis | 1.0 N NaOH, 80°C, 2–4 hours | Cleavage products | Hydroxide ion attack on electron-deficient centers; often results in ring-opening or side-chain scission. |

| Oxidation | 3% | N-Oxide, S-Oxide | Peroxide donates oxygen to the lone pairs on the Sulfur and Nitrogen atoms. Note: Quetiapine is extremely sensitive to oxidation. |

| Thermal | 80°C (Dry Heat), 24–48 hours | Pyrolysis products | Mimics accelerated stability storage; tests bond energy resilience without solvent catalysis. |

| Photolytic | 1.2 million lux hours (UV/Vis) | Photo-isomers | Excitation of the conjugated dibenzothiazepine system can lead to radical formation or isomerization. |

Neutralization Strategy (Critical Step)

For Acid and Base samples, neutralization is mandatory before HPLC injection to prevent column damage and peak distortion.

-

Acid Neutralization: Add equivalent volume of 1.0 N NaOH.

-

Base Neutralization: Add equivalent volume of 1.0 N HCl.

-

Validation: Check pH with litmus paper; target pH 6.0–7.0.

Analytical Methodology (HPLC-UV/PDA)

To separate the parent peak from the generated degradants (specifically the polar N-oxides), a gradient method is superior to isocratic approaches.

-

Column: Inertsil ODS-3V or Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

-

Why: High surface area C18 is required to retain the hydrophobic Quetiapine, while the "Plus" or "ODS-3" deactivation prevents tailing of the basic piperazine amine.

-

-

-

Why: The fumarate moiety and the tricyclic ring absorb strongly here, maximizing sensitivity for low-level degradants.

-

-

Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.5).

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 10–20 µL.

Visualizing the Degradation Pathways

The following diagram illustrates the logical flow of the study and the chemical fate of the Quetiapine molecule.

Caption: Schematic of Quetiapine forced degradation pathways. Oxidation is the dominant pathway yielding N- and S-oxides.[5]

Results Interpretation & Data Summary

Typical results observed in a validated study (referenced below) indicate that Oxidation is the most critical stability parameter for Quetiapine.

| Stress Condition | % Degradation (Approx.)[1][3][4][6][7][8][9] | Major Degradants Observed | Notes |

| Oxidative (H2O2) | 50% – 100% | Quetiapine N-Oxide, S-Oxide | Reaction is rapid. Peak purity analysis is crucial here to ensure the "oxide" peaks are not co-eluting. |

| Acidic (HCl) | 20% – 80% | Hydrolysis Products | Degradation extent depends heavily on time (24h vs 48h). |

| Alkaline (NaOH) | 25% – 60% | Hydrolysis Products | Generally slower than acid hydrolysis but significant. |

| Thermal (Dry) | < 10% | Minimal | Quetiapine is thermally stable in the solid state. |

| Photolytic | < 5% | Minor peaks | Relatively stable to light compared to oxidation. |

Mass Balance Calculation

To prove the method is "Stability Indicating," you must calculate Mass Balance:

References

-

Stability indicating HPLC determination of quetiapine fumarate. Journal of Liquid Chromatography & Related Technologies. (Detailed protocols on acid/base/oxidative stress conditions).

-

Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis. (Identification of N-oxide and S-oxide structures).

-

Preventing degradation of Quetiapine during sample preparation. BenchChem Application Notes. (Practical handling advice regarding oxidative sensitivity).

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (Regulatory framework for stress testing).

Sources

- 1. jocpr.com [jocpr.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

Advanced Impurity Profiling and Identification of Quetiapine Fumarate

This guide provides a comprehensive technical framework for the impurity profiling and identification of Quetiapine Fumarate. It is designed for analytical scientists and process chemists requiring actionable protocols and mechanistic insights.

Executive Summary

Quetiapine Fumarate, a dibenzothiazepine derivative used in the treatment of schizophrenia and bipolar disorder, presents a complex impurity profile due to its tricyclic structure and susceptible piperazine side chain. Effective profiling requires a dual strategy: robust chromatographic separation of polar degradants (N-oxides, sulfoxides) and highly specific mass spectrometric characterization of process-related impurities (desethanol, dimer forms). This guide outlines the degradation pathways, analytical method development, and structural elucidation workflows necessary for regulatory compliance (ICH Q3A/Q3B).

Part 1: The Landscape of Quetiapine Impurities

Impurities in Quetiapine arise from three primary sources: synthetic intermediates, reaction by-products, and degradation pathways (oxidative and hydrolytic).

Critical Impurity Classification

The following table summarizes the most significant impurities monitored during drug development and stability testing.

| Impurity Name | Common Designation | EP/USP Ref | Origin | Mechanistic Cause |

| Quetiapine N-Oxide | Impurity H | EP Imp H | Degradation | Oxidative attack on the piperazine nitrogen. |

| Quetiapine S-Oxide | Sulfoxide | - | Degradation | Oxidation of the thiazepine sulfur bridge. |

| Desethanol Quetiapine | Impurity I | USP Imp I | Process | Incomplete alkylation or degradation. |

| Quetiapine Lactam | Impurity G | USP Imp G | Degradation | Hydrolytic cleavage of the thiazepine ring. |

| Desalkyl Quetiapine | Impurity B | USP Imp B | Process/Deg | Cleavage of the ethoxyethanol side chain. |

| Quetiapine Dimer | - | - | Process | Coupling of two thiazepine units via piperazine. |

Mechanistic Degradation Pathways

Understanding how these impurities form is essential for stabilizing the formulation.

-

Oxidative Stress: The piperazine ring is highly susceptible to N-oxidation (Impurity H), while the sulfur atom in the tricyclic ring can form sulfoxides.

-

Hydrolytic Stress: Acidic conditions accelerate the cleavage of the side chain, leading to Impurity B (Desalkyl Quetiapine) and potentially the Lactam (Impurity G) under severe conditions.

Figure 1: Primary degradation pathways of Quetiapine under oxidative and hydrolytic stress.[1][2][3][4][5][6][7]

Part 2: Forced Degradation (Stress Testing) Protocols[9]

To validate the stability-indicating nature of your analytical method, you must perform forced degradation studies.[3][8] These experiments intentionally degrade the API to ensure your method can resolve the parent peak from all degradants.

Experimental Workflow

Perform these studies on the drug substance at a concentration of ~1 mg/mL.

| Stress Condition | Reagent / Condition | Duration | Target Degradation | Notes |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 2–6 Hours | 10–20% | Primary degradant: Impurity B. Neutralize before injection. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 2–4 Hours | 10–20% | Quetiapine is relatively stable in base; may see Lactam formation. |

| Oxidation | 3% H₂O₂ (RT to 40°C) | 1–4 Hours | 10–20% | Critical: Rapid formation of N-Oxide and S-Oxide. |

| Thermal | 80°C (Solid State) | 24 Hours | < 5% | Generally stable; check for physical changes. |

| Photolytic | 1.2 million lux hours | 1 Cycle | Variable | Protect control samples with foil. |

Expert Insight: Quetiapine is exceptionally sensitive to oxidation. When performing the peroxide study, start at room temperature. High heat + peroxide can destroy the chromophore, leading to mass balance errors.

Part 3: Analytical Method Development

A robust method must separate the basic API (pKa ~7.5) from polar N-oxides and non-polar dimers.

HPLC-UV (Routine QC)

For routine quality control where MS compatibility is not required, high pH buffers are superior for peak shape.

-

Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or sub-2 µm).

-

Why Phenyl-Hexyl? It provides unique selectivity for the aromatic tricyclic ring, often resolving isomers better than standard C18.

-

-

Mobile Phase A: 20 mM Ammonium Bicarbonate or Phosphate Buffer (pH 9.0).

-

Causality: At pH 9.0, Quetiapine is largely uncharged (free base), reducing silanol interactions and tailing.

-

-

Mobile Phase B: Acetonitrile / Methanol (80:20).[3]

-

Detection: UV at 250 nm (max absorption) or 290 nm (specific for tricyclic ring).

LC-MS/MS (Identification & Profiling)

For structural elucidation, non-volatile phosphate buffers must be replaced.

-

Column: ACQUITY UPLC BEH C18 or equivalent (100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) OR 0.1% Formic Acid (pH 2.7).

-

Note: While pH 9.0 gives better peak shape, Formic Acid (pH 2.7) provides much higher ionization efficiency (ESI+) because the basic nitrogens are fully protonated.

-

-

MS Source: Electrospray Ionization (ESI) in Positive Mode.[9]

-

Mass Analyzer: Q-TOF or Triple Quadrupole.

Figure 2: Decision matrix for Quetiapine analytical method selection.

Part 4: Structural Elucidation Strategy

When a new impurity peak exceeds the identification threshold (typically 0.10%), LC-MS/MS fragmentation is required to deduce the structure.

Fragmentation Logic (ESI+ MS/MS)

Quetiapine (MW 383.5) typically produces a protonated ion at m/z 384 .

-

Primary Fragment (m/z 253): Cleavage of the piperazine ring from the dibenzothiazepine nucleus. This "signature ion" (m/z 253) confirms the presence of the intact tricyclic core.

-

Side Chain Loss (m/z 279): Loss of the ethoxyethanol tail.

Diagnostic Shifts

-

N-Oxide (m/z 400): +16 Da shift. Fragmentation often shows a loss of 16 Da (oxygen) or characteristic cleavage of the oxidized piperazine.

-

Desalkyl (Impurity B) (m/z 296): Loss of the entire ethoxyethanol chain (-88 Da).

-

Desethanol (m/z 340): Loss of the terminal ethylene glycol unit (-44 Da).

Protocol for ID:

-

Full Scan (MS1): Determine parent m/z.

-

Product Ion Scan (MS2): Fragment the parent ion at varying collision energies (10–40 eV).

-

Neutral Loss Scan: Look for loss of 44 Da (ethanol) or 88 Da (ethoxyethanol).

Part 5: Control Strategy & References

System Suitability Criteria

To ensure data trustworthiness, every analytical run must meet these criteria:

-

Resolution (Rs): > 2.0 between Quetiapine and closest eluting impurity (often Impurity G or B).

-

Tailing Factor: < 2.0 (Critical for basic drugs like Quetiapine).

-

Precision: RSD < 2.0% for 6 replicate injections of the standard.

References

-

USP Monograph: Quetiapine Fumarate. United States Pharmacopeia.[5]

-

Impurity Profiling Study: Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. National Institutes of Health (NIH) / PubMed.

-

Forced Degradation: The stability of quetiapine oral suspension and degradation pathways. PLOS ONE.

-

LC-MS/MS Method: Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine. ResearchGate.

-

Impurity Standards: Quetiapine Impurity G and H Reference Standards. LGC Standards.

Sources

- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

Technical Guide: Control of Genotoxic Impurities in Quetiapine

This guide outlines a comprehensive technical strategy for the identification, quantification, and control of genotoxic impurities (PGIs) in Quetiapine Hemifumarate. It is designed for analytical scientists and process chemists, moving beyond basic compliance into "Safety by Design" principles.

Executive Summary & Regulatory Landscape

Quetiapine Hemifumarate is a high-dose atypical antipsychotic (up to 800 mg/day). This high daily intake imposes exceptionally stringent limits on genotoxic impurities. Under ICH M7 (R1) , the Threshold of Toxicological Concern (TTC) for mutagenic impurities is 1.5 µ g/day .[1]

For Quetiapine, the allowable concentration limit (

This low limit (< 2 ppm) renders standard HPLC-UV methods insufficient, necessitating LC-MS/MS or GC-MS for trace detection. Furthermore, the secondary amine structure of Quetiapine makes it highly susceptible to Nitrosamine Drug Substance Related Impurities (NDSRIs) , specifically N-nitrosoquetiapine, which often requires limits in the nanogram range (e.g., 18 ng/day or category-specific limits).

Chemistry & Origin of Impurities

Understanding the synthesis pathway is critical for predicting PGI formation. Quetiapine is typically synthesized via the nucleophilic substitution of 11-chloro-dibenzo[b,f][1,4]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine .

Critical Impurity Classes

| Impurity Class | Specific Analytes | Origin | Detection Method |

| Alkyl Halides | 2-(2-Chloroethoxy)ethanol 2-Chloroethanol | Starting material impurities; unreacted alkylating agents. | GC-MS (Headspace) |

| Anilines/Thiols | 2-Chloroaniline 2-Aminothiophenol | Degradation of the thiazepine ring; synthesis byproducts. | LC-MS/MS |

| Nitrosamines | N-Nitrosoquetiapine NDMA , NPIP | Nitrosation of the piperazine ring or solvent contaminants (DMA). | LC-HRMS / LC-MS/MS |

Synthesis & Impurity Map (Visualization)

The following diagram illustrates the synthesis pathway and the specific entry points for critical genotoxic impurities.

Figure 1: Quetiapine synthesis pathway highlighting entry points for alkyl halides, anilines, and nitrosamine impurities.

Risk Assessment: The Nitrosamine Challenge

Recent regulatory shifts focus heavily on N-nitrosoquetiapine . Because Quetiapine contains a secondary amine within a piperazine ring, it is vulnerable to nitrosation if nitrites are present in excipients (e.g., microcrystalline cellulose) or water.

Risk Mitigation Workflow:

-

Evaluate Water Quality: Ensure low nitrite levels in process water.

-

Scavenger Use: Incorporate antioxidants (Ascorbic acid) in the formulation if nitrite risk is high.

-

CPCA Categorization: Calculate the Carcinogenic Potency Categorization Approach (CPCA) score to determine the specific limit (often higher than the default 18 ng/day if steric hindrance exists).

Analytical Method Development

Due to the chemical diversity of the impurities (volatile halides vs. non-volatile salts), a dual-method strategy is required.

Method A: LC-MS/MS for Non-Volatile PGIs

Target Analytes: 2-(2-aminophenylthio)benzoic acid, 2-aminothiophenol, N-nitrosoquetiapine.

Protocol:

-

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6470 or Sciex 6500+).

-

Column: InertSustain AQ-C18 (250 × 4.6 mm, 5 µm) or equivalent high-retention polar column.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (enhances ionization).

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear ramp to 90% B

-

15-20 min: Hold 90% B

-

-

Mass Spec Parameters:

-

Source: ESI Positive Mode.

-

MRM Transitions: Optimize for each PGI (e.g., m/z 325 → 208 for N-nitrosoquetiapine).

-

-

Sample Prep: Dissolve 100 mg API in 10 mL diluent (Water:MeOH 50:50). Avoid sonication if heat degrades the nitrosamine.

Self-Validating Check:

-

Sensitivity: S/N ratio at Limit of Quantitation (LOQ) must be > 10.

-

Linearity: Correlation coefficient (

) > 0.99 from 50% to 150% of the limit.

Method B: Headspace GC-MS for Alkyl Halides

Target Analytes: 2-Chloroethanol, 2-(2-chloroethoxy)ethanol.

Protocol:

-

Column: DB-624 (30 m × 0.32 mm, 1.8 µm) – specialized for volatile solvents.

-

Carrier Gas: Helium @ 1.5 mL/min.

-

Headspace Conditions:

-

Incubation: 80°C for 20 min.

-

Transfer Line: 110°C.

-

-

Detection: SIM mode (Selected Ion Monitoring) targeting molecular ions (e.g., m/z 80 for 2-chloroethanol).

Control Strategy & Purge Factors

Testing every batch for every impurity is inefficient. A "Skip-Lot" or "Upstream Control" strategy can be justified using Purge Factor Analysis .

Theoretical Purge Calculation:

If the calculated purge factor is > 1000x the required reduction, regulatory bodies (FDA/EMA) may accept process validation data instead of routine release testing.

Decision Tree for Method Selection

Figure 2: Analytical decision matrix for selecting the appropriate detection technique based on physicochemical properties.

References

-

ICH M7 (R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

Kavitapu, D., et al. (2022) .[2] Trace-level determination of potential genotoxic impurities in quetiapine fumarate using LC-MS. Biomedical Chromatography. Link

-

FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1] Link

-

Miniyar, P.B., et al. Development of an Analytical Method for Identification of the Genotoxic Impurity of Quetiapine Fumarate by High-Performance Thin-Layer Chromatography. JPC - Journal of Planar Chromatography. Link

-

BenchChem Application Note . Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochloride. Link

Sources

Technical Guide: Spectral Profiling of Quetiapine Impurity-N

This guide provides an in-depth technical analysis of Quetiapine Impurity N (EP nomenclature), also known chemically as the Dipiperazine Diether Impurity . It details the structural elucidation, spectral characteristics (NMR, MS, IR), and formation mechanisms, designed for pharmaceutical scientists and analytical chemists.

Executive Summary & Chemical Identity

Quetiapine Impurity N is a critical process-related impurity found in Quetiapine Fumarate API. It is structurally characterized as a "chain-extended" analogue of Quetiapine, containing an additional piperazine-ethoxy-ethyl moiety inserted into the side chain. Its presence indicates specific side-reactions involving bis(2-chloroethyl) ether and excess piperazine during the synthesis of the dibenzothiazepine core or the alkylation step.

Chemical Identification Table

| Parameter | Detail |

| Common Name | Quetiapine Impurity N (EP Standard) |

| Chemical Name | 2-[2-[4-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol |

| CAS Number | 1800291-86-4 |

| Molecular Formula | C₂₉H₄₁N₅O₃S |

| Molecular Weight | 539.73 g/mol |

| Structure Description | Dibenzo-thiazepine core coupled to a dipiperazine-polyether chain.[1][2] |

| Solubility | Soluble in Methanol, DMSO, Chloroform; slightly soluble in water. |

Origin & Formation Mechanism

Understanding the origin of Impurity N is essential for process control. It typically arises from the presence of bis(2-chloroethyl) ether as a contaminant in the starting material 2-(2-chloroethoxy)ethanol, or through a sequential side-reaction involving residual piperazine.

Formation Pathway

The formation involves a multi-step alkylation sequence:

-

Primary Coupling: 11-piperazinyl-dibenzo[b,f][1,4]thiazepine reacts with the impurity bis(2-chloroethyl) ether (instead of the intended alcohol).

-

Secondary Amination: The resulting chloro-intermediate reacts with a second molecule of piperazine.

-

Final Alkylation: The terminal piperazine is alkylated by 2-(2-chloroethoxy)ethanol to form Impurity N.

Figure 1: Proposed formation pathway of Quetiapine Impurity N via contaminant-driven chain extension.

Spectral Characterization (The Core)

A. Mass Spectrometry (MS)

Impurity N is best identified by its molecular ion and specific fragmentation pattern which distinguishes it from the Quetiapine dimer (Impurity S) or N-oxide.

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

-

Molecular Ion:

-

Key Fragments:

-

295: [Dibenzo[b,f][1,4]thiazepin-11-yl-piperazine]

-

261: [Dibenzo[b,f][1,4]thiazepine]

- 246: Loss of the dipiperazine side chain.

-

295: [Dibenzo[b,f][1,4]thiazepin-11-yl-piperazine]

Figure 2: Primary MS fragmentation pathway for Impurity N.

B. Nuclear Magnetic Resonance (NMR)

The NMR spectrum of Impurity N closely resembles Quetiapine but contains additional signals corresponding to the internal piperazine and ethoxy-ethyl linker.

Solvent: DMSO-

¹H NMR Assignments (Predicted vs. Quetiapine Reference)

| Position / Moiety | Quetiapine Shift (δ ppm) | Impurity N Shift (δ ppm) | Multiplicity | Integral | Interpretation |

| Aromatic (DBT) | 6.90 – 7.60 | 6.90 – 7.60 | Multiplets | 8H | Unchanged dibenzothiazepine core. |

| Piperazine (Ring 1) | ~3.40 (4H), ~2.50 (4H) | ~3.40 (4H), ~2.50 (4H) | Broad singlets | 8H | Ring attached to DBT. N4 protons shift slightly due to extended chain. |

| Linker 1 (-CH₂CH₂-O-CH₂CH₂-) | N/A | 2.55, 3.55 | Triplets | 8H | New Signals. Ether linkage between two piperazine rings. |

| Piperazine (Ring 2) | N/A | 2.40 – 2.50 | Broad singlets | 8H | New Signals. Internal piperazine ring protons. |

| Terminal Side Chain | 2.60 (N-CH₂), 3.50 (O-CH₂) | 2.60, 3.50 | Triplets | 4H | Terminal N-CH₂CH₂-O segment. |

| Terminal Ethanol | 3.55 (CH₂), 4.50 (OH) | 3.55, 4.50 | Multiplet, Broad | 2H, 1H | Terminal -CH₂OH group. |

Key Diagnostic Feature: Look for the increased integral in the aliphatic region (2.4–3.6 ppm). Quetiapine has ~14 aliphatic protons; Impurity N has 30 aliphatic protons . The ratio of Aromatic (8H) to Aliphatic (30H) is the definitive NMR test.

C. Infrared Spectroscopy (IR)[4]

-

3300 – 3450 cm⁻¹: O-H stretching (Broad).

-

3050 cm⁻¹: C-H stretching (Aromatic).

-

2800 – 2950 cm⁻¹: C-H stretching (Aliphatic). Note: Intensity of aliphatic bands is significantly higher relative to aromatic bands compared to pure Quetiapine.

-

1590 – 1600 cm⁻¹: C=N stretching (Thiazepine ring).

-

1100 – 1150 cm⁻¹: C-O-C ether stretching (Strong).

Experimental Protocol: Detection & Isolation

To isolate or detect Impurity N for validation, use the following High-Performance Liquid Chromatography (HPLC) method compatible with MS detection.

Chromatographic Conditions

-

Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

-

Mobile Phase B: Acetonitrile : Methanol (80:20).

-

Gradient:

-

0-5 min: 15% B

-

5-25 min: 15% → 80% B (Linear gradient to elute non-polar impurities like Impurity N)

-

25-30 min: 80% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm (or MS).

-

Retention Time (RT): Impurity N is more lipophilic than Quetiapine due to the extra piperazine/ether chain.

-

Quetiapine RT: ~12-15 min.

-

Impurity N RT: ~18-22 min (Relative Retention Time ~1.3 - 1.5).

-

References

- European Pharmacopoeia (Ph. Eur.), "Quetiapine Hemifumarate Monograph," 10th Edition. (Defines the standard impurity profile including Impurity N).

-

Veeprho Laboratories , "Quetiapine EP Impurity N Structure and CAS," (Verified CAS 1800291-86-4).

-

Mittapelli, V., et al. , "Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine," Rasayan Journal of Chemistry, Vol 3, No 4, 2010. (Provides baseline spectral data for the Quetiapine core and related oxidative impurities).

-

LGC Standards , "Quetiapine Impurity N Reference Material," (Confirms molecular formula C29H41N5O3S and MW 539.73).

Sources

Technical Monograph: Quetiapine EP Impurity N (CAS 1800291-86-4)

Topic: "CAS number 1800291-86-4 chemical information" Content Type: An in-depth technical guide.

Advanced Characterization, Formation Mechanism, and Analytical Control Strategies

Executive Summary

CAS 1800291-86-4 , formally designated as Quetiapine EP Impurity N (or Quetiapine Dipiperazine Diether Impurity), is a critical process-related impurity found in the synthesis of Quetiapine Fumarate, an atypical antipsychotic drug.[1] In the context of pharmaceutical development, this molecule serves as a vital reference standard for impurity profiling, ensuring compliance with ICH Q3A(R2) and Q3B(R2) guidelines.

Its presence indicates specific side-reactions during the alkylation phase of the active pharmaceutical ingredient (API) synthesis. Control of this impurity is mandatory for batch release, as its structural similarity to the parent drug poses challenges in chromatographic separation. This guide provides a comprehensive technical analysis, including formation pathways, self-validating analytical protocols, and physicochemical properties.

Chemical Identity & Physicochemical Profile

Quetiapine Impurity N is structurally characterized by an extended hydrophilic side chain containing a second piperazine moiety compared to the parent Quetiapine molecule. This modification significantly alters its polarity and retention behavior in reverse-phase chromatography.

Table 1: Physicochemical Data

| Property | Specification |

| Chemical Name | 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol |

| Common Name | Quetiapine EP Impurity N; Quetiapine Dipiperazine Diether Impurity |